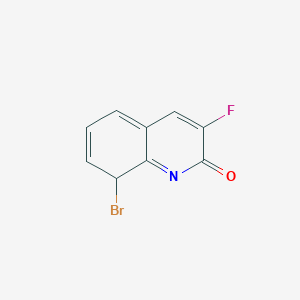

8-bromo-3-fluoro-8H-quinolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrFNO |

|---|---|

Molecular Weight |

242.04 g/mol |

IUPAC Name |

8-bromo-3-fluoro-8H-quinolin-2-one |

InChI |

InChI=1S/C9H5BrFNO/c10-6-3-1-2-5-4-7(11)9(13)12-8(5)6/h1-4,6H |

InChI Key |

PJZHRADKCIEXTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C2=NC(=O)C(=CC2=C1)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 3 Fluoro 8h Quinolin 2 One and Derivatives

Conventional and Modern Synthetic Routes to Halogenated Quinolinone Scaffolds

The foundational quinolinone skeleton can be assembled through a variety of synthetic routes, ranging from classic named reactions to contemporary catalytic systems.

Electrochemical synthesis has emerged as a powerful and environmentally friendly tool for the regioselective functionalization of heterocyclic compounds. For quinolin-4(1H)-ones, an effective C3-H halogenation can be achieved under electrochemical conditions. researchgate.netosti.gov This method utilizes potassium halides as both the halogenating agent and the electrolyte, offering an expedient and green pathway to various halogenated quinolin-4(1H)-ones in an undivided cell. researchgate.netosti.gov Mechanistic studies suggest that halogen radicals generated in the process can promote the activation of the N-H bond in the quinolone. researchgate.net

This approach is notable for its high regioselectivity, broad substrate scope, and scalability to gram-scale synthesis. researchgate.netosti.gov Similar electrochemical strategies have also been developed for the C3-thiolation of quinoline (B57606) compounds, underscoring the versatility of electrochemistry in modifying the quinoline core. rsc.org

Transition-metal catalysis, particularly using palladium, has revolutionized the synthesis of complex organic molecules, including quinolinones. acs.org Palladium-catalyzed reactions offer mild conditions and high tolerance for a wide range of functional groups, making them ideal for intricate synthetic sequences. acs.org

Several palladium-catalyzed methods are employed to construct the quinolinone ring system:

Heck Coupling and Cyclization: One approach involves the Heck coupling of o-iodoanilines with acrylates, followed by an acid-mediated cyclization to form the quinolin-2(1H)-one ring. acs.org

Coupling-Cyclization of o-Iodoanilines: A tandem reaction between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds can directly yield 3-substituted quinolin-2(1H)-ones. Optimal conditions for this transformation often involve a Pd(OAc)₂ catalyst with a phosphine (B1218219) ligand like PPh₃ and a base such as NaOAc. acs.org

N-H Activation/Heck Reaction: A one-pot method for preparing N-methoxy 2-quinolones involves the palladium-catalyzed coupling of acrylamides with arynes, enabled by a Pd(OAc)₂ catalyst and a hyperstoichiometric amount of Cu(OAc)₂. smolecule.com

Denitrogenative Cascade Reaction: A palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient pathway to 2-arylquinolines, which are precursors to quinolinones.

The following table summarizes representative palladium-catalyzed reactions for quinolone synthesis.

Table 1: Examples of Palladium-Catalyzed Quinolinone Synthesis

| Starting Materials | Catalyst System | Base/Additives | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| o-Iodoanilines + Acrylates | Pd(OAc)₂ / Et₃N | Acid (for cyclization) | Quinolin-2(1H)-ones | 19–62% (overall) | acs.org |

| 2-Iodoaniline + α,β-Unsaturated Carbonyls | Pd(OAc)₂ / PPh₃ | NaOAc | 3-Substituted Quinolin-2(1H)-ones | 67–76% | acs.org |

| Acrylamides + Arynes | Pd(OAc)₂ | Cu(OAc)₂, CsF | N-Methoxy 2-Quinolones | - | smolecule.com |

| o-Aminocinnamonitriles + Arylhydrazines | PdCl₂ / Ligand | TfOH | 2-Arylquinolines | Moderate to Good |

One-pot and multi-component reactions (MCRs) are highly efficient strategies that minimize waste and reduce operational complexity by combining multiple reaction steps in a single vessel. The Friedländer synthesis is a classic and effective one-pot method for producing quinolines. In a modern adaptation, o-nitroarylcarbaldehydes are reduced to their amino counterparts using iron powder and catalytic aqueous HCl, followed by an in situ condensation with a ketone or aldehyde to furnish the quinoline product in high yields. chemicalbook.commoldb.com

Recent advances have focused on using nanocatalysts to promote multi-component reactions under green conditions. myskinrecipes.com For instance, an Fe₃O₄ nanoparticle-based catalyst has been used for the three-component reaction of aromatic aldehydes, 6-amino-1,3-dimethyluracil, and a 1,3-dicarbonyl compound in water to produce pyrimido[4,5-b]quinolones with high yields and excellent catalyst reusability. myskinrecipes.com

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. glpbio.com For quinolinone synthesis, this includes:

Photocatalysis: An unconventional and highly atom-economical synthesis of quinolin-2(1H)-ones from quinoline-N-oxides has been developed using visible light photocatalysis with low catalyst loading and no undesirable by-products. rsc.org

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green synthesis. acgpubs.org Formic acid has been highlighted as a renewable and biodegradable catalyst for quinoline synthesis. nsc.ru The use of greener solvents like ethanol (B145695) and water, often facilitated by catalysts such as p-toluenesulfonic acid (p-TSA) or nanocatalysts, is also a common strategy. myskinrecipes.comacgpubs.org

Hypervalent Iodine Reagents: A practical and green protocol for the C3-regioselective halogenation of 4-quinolones employs potassium halide salts as the halogen source and a hypervalent iodine(III) reagent as the oxidant, proceeding under mild conditions at room temperature. This method is notable for its high regioselectivity, broad functional group compatibility, and suitability for gram-scale production in water.

Synthetic Strategies for Introducing Halogen Substituents (Bromine at C-8, Fluorine at C-3) on the Quinolinone Core

The synthesis of 8-bromo-3-fluoro-8H-quinolin-2-one requires precise control over the introduction of two different halogen atoms onto the quinolinone scaffold. This can be achieved either by building the ring from pre-halogenated precursors or by sequential halogenation of the quinolinone core.

Introducing Bromine at C-8: Direct bromination of the quinoline ring, particularly with an activating group like a hydroxyl at the C-8 position (8-hydroxyquinoline), is complicated by regioselectivity issues. Studies have shown that the mono-bromination of 8-hydroxyquinoline (B1678124) often results in a mixture of 5-bromo and 7-bromo derivatives, while further bromination leads to the 5,7-dibromo product. researchgate.net This indicates that selectively introducing a bromine atom at the C-8 position via electrophilic substitution on a pre-formed quinolinone is challenging. A more viable strategy would likely involve a Skraup or Friedländer synthesis starting with an aniline (B41778) derivative that already contains a bromine atom at the required position, such as 2-amino-3-bromophenol (B111245) or a related compound.

Introducing Fluorine at C-3: The introduction of fluorine at the C-3 position appears more straightforward. Research on the bromination of fluorinated quinolin-2(1H)-ones has shown that the C-3 position is reactive towards electrophilic halogenation. If the C-6 position is occupied by a fluorine atom, bromination occurs selectively at the C-3 position. This suggests that a pre-formed 8-bromo-quinolin-2-one could potentially be fluorinated at the C-3 position using an electrophilic fluorinating agent such as Selectfluor. moldb.com Alternatively, building blocks like 2-fluoromalonic acid can be used in cyclization reactions with appropriate anilines to construct a 3-fluoroquinolinone core.

Mechanistic Organic Chemistry and Derivatization Strategies

Reaction Mechanisms Underlying Halogenation and Functionalization of the Quinolinone Core

The reactivity of the quinolinone nucleus is governed by the interplay of the fused benzene (B151609) and pyridine (B92270) rings, with the electronic properties of substituents significantly influencing reaction pathways. Halogenation and C-H functionalization are two primary strategies for modifying this scaffold.

Free-radical halogenation is a type of halogenation reaction common for alkanes and alkyl-substituted aromatic compounds, which proceeds via a free-radical chain mechanism. wikipedia.org This mechanism typically involves three key stages: initiation, propagation, and termination. chadsprep.com The initiation step often requires energy, such as heat or UV light, to cause the homolytic cleavage of a halogen molecule (e.g., Cl₂, Br₂) into two halogen radicals. wikipedia.orgucalgary.ca

In the propagation phase, a halogen radical abstracts a hydrogen atom from the organic substrate, creating an alkyl radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction. ucalgary.ca The stability of the radical intermediate is a crucial factor determining the regioselectivity of the reaction. ucalgary.ca For instance, the stability of carbon radicals follows the order: tertiary > secondary > primary. ucalgary.cayoutube.com Bromination is generally more selective than chlorination, favoring the formation of the product derived from the most stable radical intermediate. ucalgary.cayoutube.com

While radical pathways are a staple in alkane halogenation, their role in the direct halogenation of aromatic systems like quinolinone is weighed against ionic (electrophilic) mechanisms. However, radical processes can be relevant, particularly for side-chain halogenations or under specific conditions that promote radical formation. wikipedia.org To distinguish between radical and ionic pathways in related reactions, radical trapping experiments are often employed. acs.org The use of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine (B32323) N-oxide (TEMPO), can help determine the operative mechanism; if the reaction proceeds unaffected in the presence of the trap, an ionic pathway is strongly suggested. acs.org

Table 1: Key Stages of Free-Radical Halogenation

| Stage | Description | Example (Chlorination of Methane) |

| Initiation | Formation of initial radicals, typically via homolytic cleavage of a weak bond by UV light or heat. | Cl₂ → 2 Cl• |

| Propagation | A two-step cycle where a radical and a molecule react to form a new radical and a new molecule. | 1. Cl• + CH₄ → HCl + •CH₃2. •CH₃ + Cl₂ → CH₃Cl + Cl• |

| Termination | Consumption of radicals, stopping the chain reaction. Involves the combination of any two radicals. | 1. Cl• + Cl• → Cl₂2. •CH₃ + •CH₃ → C₂H₆3. Cl• + •CH₃ → CH₃Cl |

This table illustrates the general mechanism of free-radical halogenation. wikipedia.org

Direct C-H bond activation has become a powerful, atom-economical strategy for functionalizing heterocyclic scaffolds like quinoline (B57606) and quinolinone, avoiding the need for pre-functionalized substrates. mdpi.comnih.gov Transition metal catalysis, particularly with rhodium, palladium, and copper, is central to these transformations. mdpi.comnih.govresearchgate.net

The general mechanism often begins with the coordination of the metal catalyst to the nitrogen atom of the quinoline ring. mdpi.com This is followed by the key C-H activation step, which involves metalation and deprotonation to form a metallacyclic intermediate. mdpi.com This step can proceed through various pathways depending on the metal and reaction conditions, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution. mdpi.com The nitrogen atom often acts as a directing group, facilitating the activation of C-H bonds at specific positions, notably C2 and C8, through the formation of stable five- or six-membered metallacycles. nih.govresearchgate.net

Once the organometallic intermediate is formed, a functional group is introduced onto the metallic center, which can occur via transmetalation, oxidative addition, or metal insertion. mdpi.com The final step is typically reductive elimination, which forms the desired functionalized product and regenerates the active catalyst, thus closing the catalytic cycle. mdpi.com For quinoline N-oxides, which are frequently used substrates, the N-oxide group serves as an effective directing group, facilitating functionalization at the C2 and C8 positions under milder conditions. researchgate.netacs.org For instance, rhodium(III)-catalyzed C-H activation has been extensively used for the functionalization of sp²- and sp³-C-H bonds. researchgate.net

Advanced Derivatization Techniques for 8-bromo-3-fluoro-8H-quinolin-2-one Analogs

The bromine atom at the C8 position of the quinolinone core is a versatile anchor for a variety of derivatization reactions, enabling significant structural diversification.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling reaction is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The bromo-substituent on the quinolinone ring is an ideal electrophilic partner for this reaction, allowing for the introduction of various alkynyl groups. This transformation is valuable for extending conjugation and building more complex molecular architectures. researchgate.net In cases of di-halogenated substrates, the reaction shows selectivity based on the reactivity of the C-X bond, with the order being I > Br > Cl. libretexts.orgwikipedia.org For a compound like 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs selectively at the more reactive C-I bond. libretexts.org

The Liebeskind-Srogl cross-coupling is another powerful palladium-catalyzed reaction that forms C-C bonds, specifically by coupling thioesters with boronic acids. wikipedia.orgnih.gov This reaction proceeds under neutral conditions and is notable for its use of a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.orgsynarchive.com While the primary application involves thioesters, the methodology has been expanded to other organosulfur compounds. researchgate.netnih.gov Its utility in complex synthesis stems from its orthogonal reactivity compared to more traditional cross-coupling methods, making it valuable where other methods might fail. nih.gov

Table 2: Comparison of Sonogashira and Liebeskind-Srogl Couplings

| Feature | Sonogashira Coupling | Liebeskind-Srogl Coupling |

| Reaction Type | Cross-coupling | Cross-coupling |

| Electrophile | Aryl/Vinyl Halide (e.g., bromo-quinolinone) | Thioester or other organosulfur compound |

| Nucleophile | Terminal Alkyne | Boronic Acid or Organostannane |

| Catalyst System | Pd(0) complex and Cu(I) co-catalyst | Pd(0) complex and stoichiometric Cu(I) carboxylate |

| Bond Formed | C(sp²)-C(sp) or C(sp)-C(sp) | C-C (ketone formation from thioesters) |

| Key Advantage | Direct introduction of alkynyl moieties | Operates under neutral conditions; useful for sensitive substrates |

This table provides a comparative overview of two key cross-coupling reactions applicable for derivatizing halo-quinolinones. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.gov

The electronic nature of the quinolinone ring system, influenced by the lactam functionality and the halogen substituents, dictates the regioselectivity of substitution reactions.

Electrophilic substitution on the quinoline skeleton generally occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. researchgate.net The presence of activating or deactivating groups can further direct the position of substitution. For quinolinone itself, electrophilic attack is complex, but computational and experimental studies on related systems help predict outcomes. The introduction of an electron-withdrawing group, such as a nitro group, can increase the reactivity of haloarenes towards nucleophilic substitution. aakash.ac.inembibe.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halo-quinolinones. embibe.com Haloarenes are typically unreactive toward nucleophiles but can undergo substitution under harsh conditions or if the ring is activated by strongly electron-withdrawing groups. aakash.ac.in In the context of this compound, the electron-withdrawing nature of the carbonyl group and the pyridine nitrogen enhances the electrophilicity of the carbon atoms bearing the halogens, making them susceptible to nucleophilic attack. aakash.ac.inembibe.com For instance, in related 2,4-dichloroquinazoline (B46505) systems, nucleophilic substitution occurs regioselectively at the C4 position. mdpi.com Similarly, the synthesis of 8-nitrofluoroquinolone derivatives has been achieved through regiosepecific nucleophilic substitution at the C7 position, facilitated by the presence of an ortho-nitro group. nih.gov This strategy allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of quinolinone analogs.

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule. mdpi.comnih.gov This approach aims to produce new chemical entities with potentially enhanced activity, improved selectivity, or a novel mechanism of action by combining the beneficial features of the parent molecules. nih.govresearchgate.net The quinolinone scaffold is an excellent platform for hybridization due to its established biological relevance and synthetic tractability. mdpi.comnih.gov For example, quinolinone moieties have been hybridized with other bioactive scaffolds like naphthoquinones, piperazines, and natural products to generate compounds with potent activities. mdpi.comresearchgate.netmdpi.com

Scaffold diversification , or scaffold hopping, involves modifying the core structure of a lead compound to explore new chemical space while retaining key pharmacophoric features. acs.org For the this compound scaffold, diversification can be achieved through the reactions described previously, such as cross-coupling and nucleophilic substitution. These methods allow for systematic modifications at the C8 and other positions, leading to libraries of analogs with varied steric and electronic properties. researchgate.net The goal is to identify novel scaffolds with improved drug-like properties, such as better pharmacokinetics or reduced toxicity, while maintaining or enhancing biological activity. nih.govnih.gov

Impact of Substituent Effects on Reaction Reactivity and Selectivity in Quinolinone Chemistry

The chemical behavior of the quinolinone scaffold is profoundly influenced by the nature and position of its substituents. In the specific case of This compound , the bromine and fluorine atoms exert significant electronic and steric effects that dictate the molecule's reactivity and the regioselectivity of its derivatization reactions. The interplay between the electron-withdrawing inductive effects of the halogens, their potential resonance effects, and the steric hindrance they impose governs the outcomes of various organic transformations.

The substituent characteristics and their positioning are crucial for the functionality of the resulting compounds. nih.gov The bromine at the C-8 position and the fluorine at the C-3 position create a unique electronic environment. The C-8 bromo group, situated on the benzene ring portion, primarily exerts an electron-withdrawing inductive effect, deactivating this ring towards electrophilic substitution. Similarly, the C-3 fluoro group strongly deactivates the pyridinone ring. These deactivations, however, can be exploited to direct specific reactions, such as nucleophilic substitutions or metal-catalyzed cross-couplings.

In photochemical reactions, substituents dramatically alter the properties of the quinoline chromophore. Studies on 8-bromo-7-hydroxyquinoline (BHQ) derivatives show that swapping the bromine for other groups like nitro (NO₂) or cyano (CN) significantly changes the photochemical and photophysical properties. acs.orgresearchgate.net For instance, an 8-nitro substitution was found to completely quench the photochemical activity of the quinoline, while a cyano group led to a threefold increase in sensitivity for acetate (B1210297) release in a related system. acs.orgresearchgate.net This highlights the critical role of the C-8 substituent in modulating the excited-state chemistry of the quinoline core.

Furthermore, the position of substituents can control regioselectivity in reactions like photochemical cycloadditions. For quinolines with substitution on the phenyl ring, the product distribution is directly influenced by the substituent's location. nih.gov An 8-position substituent was found to favor a "5-to-8" cycloaddition product, whereas substituents at other positions led to different regioisomers. nih.gov This control is attributed to a combination of electronic effects and steric hindrance, where a bulky group at C-8 can impede the approach of reagents or coordination with a Lewis acid catalyst. nih.gov

In the context of C-H functionalization, which has become a powerful tool for derivatization, the electronic nature of substituents plays a less predictable role in some copper-catalyzed reactions on quinoline N-oxides, where various groups are tolerated. mdpi.com However, in other metal-catalyzed processes, electron-donating or electron-withdrawing groups can be critical. For example, in certain palladium-catalyzed C-2 alkenylations of quinoline N-oxides, electron-donating groups gave the best results, while a strongly electron-withdrawing nitro group at the C-4 position shut down the reaction entirely. mdpi.com The 8-nitro group in a quinolone system has been shown to facilitate nucleophilic aromatic substitution at the C-7 position, indicating the powerful electron-withdrawing effect from this position. nih.gov By analogy, the 8-bromo substituent in This compound would be expected to activate the C-7 position towards nucleophilic attack, albeit likely to a lesser extent than a nitro group.

The fluorine atom at the C-3 position also has a profound impact. While its strong inductive effect deactivates the ring, it can also influence the acidity of the N-H proton and the reactivity of the adjacent C-2 carbonyl group. In studies of quinoline-triazole hybrids, the position of a fluoro substituent on an attached phenyl ring was shown to be critical for biological activity, with meta-substitution showing increased activity where ortho- and para-substitution did not. nih.gov This demonstrates the subtle but powerful influence of fluorine's position on molecular properties.

The following tables summarize research findings on how different substituents affect the reactivity and selectivity in quinoline and quinolinone systems, providing a framework for understanding the behavior of This compound .

Table 1: Impact of C-8 Substituent on Photochemical Properties of Quinoline Derivatives

| C-8 Substituent | Observed Effect on Photoreactivity | Reference Compound System | Finding Source |

| Bromo (Br) | Serves as a baseline for high sensitivity in one- and two-photon excitation for releasing protecting groups. | 8-Bromo-7-hydroxyquinoline (BHQ) | acs.orgresearchgate.net |

| Nitro (NO₂) | Photochemically insensitive; quenches the photoreactivity. | 8-Nitro-7-hydroxyquinoline (NHQ) | acs.orgresearchgate.net |

| Cyano (CN) | Demonstrated a 3-fold increase in sensitivity for acetate release compared to the bromo-derivative. | 8-Cyano-7-hydroxyquinoline (CyHQ) | acs.orgresearchgate.net |

| Chloro (Cl) * | Similar photochemical properties to the bromo-derivative. | 8-Chloro-7-hydroxyquinoline (CHQ) | acs.orgresearchgate.net |

| **Note: These derivatives were compared against the 8-bromo parent compound to understand substituent effects. |

Table 2: Influence of Substituent Position on Regioselectivity of Photochemical Cycloaddition

| Substituent Position | Preferred Regioisomeric Product | Example Reaction | Finding Source |

| Pyridine Ring (e.g., C-2, C-4) | 8-to-5 product | Quinoline + Alkene | nih.gov |

| C-5 or C-7 | 8-to-5 product | Quinoline + Alkene | nih.gov |

| C-6 | 5-to-8 product | Quinoline + Alkene | nih.gov |

| C-8 | 5-to-8 product | Quinoline + Alkene | nih.gov |

Table 3: Effect of Substituents on Pd-Catalyzed C-2 Alkenylation of Quinoline N-Oxides

| Substituent Type/Position | Reaction Outcome | Example Substrate | Finding Source |

| Electron-Donating (e.g., C-3, C-4, C-6 Methyl) | Best results, high yields | 3-Methylquinoline N-oxide | mdpi.com |

| Electron-Withdrawing (C-4 NO₂) * | No reaction observed | 4-Nitroquinoline N-oxide | mdpi.com |

| Unsubstituted | Moderate to good yield | Quinoline N-oxide | mdpi.com |

| **Note: Illustrates the sensitivity of certain catalytic systems to electronic effects. |

Computational and Theoretical Investigations

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation through Computational Modeling

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies are foundational in medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity and mechanism of action. Computational modeling has become an indispensable tool in elucidating these relationships for quinolinone derivatives.

For 8-bromo-3-fluoro-8H-quinolin-2-one, a systematic in silico evaluation of how the bromo and fluoro substituents, as well as the quinolinone core, contribute to its predicated activity would be the first step. By computationally generating a library of virtual analogs with modifications at various positions, it is possible to build robust SAR models. For instance, studies on other quinoline (B57606) derivatives have successfully employed techniques like linear discriminant analysis (LDA) to classify compounds based on their potency against specific targets. nih.gov Such models can highlight the key structural features essential for activity. nih.gov

Furthermore, SMR elucidation would involve investigating how these structural modifications affect the compound's interaction with its putative biological target at a mechanistic level. For example, in the context of enzyme inhibition, computational models can reveal how different functional groups on the quinolinone ring alter the binding mode and inhibit the catalytic machinery of the enzyme. Research on quinoline-based inhibitors has shown that even subtle changes, such as the position of a halogen atom, can significantly impact the inhibitory mechanism.

Molecular Docking and Dynamics Simulations for Target Binding Predictions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or nucleic acid.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. preprints.org This method is crucial for identifying potential biological targets and understanding the initial binding event. For this compound, docking studies would be performed against a panel of known receptors for quinolinone derivatives, such as DNA gyrase, topoisomerase, or various kinases. The results would provide a "docking score," which is an estimation of the binding affinity, and a predicted binding pose. nih.gov

Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic picture of the binding stability and the specific interactions that hold the ligand in place. MD simulations have been successfully used to investigate the binding of halogenated quinoline derivatives to their targets, confirming the stability of the predicted binding modes and revealing key interactions. nih.govnih.gov

A critical output of molecular docking and MD simulations is a detailed profile of the interactions between the ligand and the protein. For this compound, this would involve identifying the specific amino acid residues in the binding site that interact with the compound. These interactions can include hydrogen bonds, hydrophobic interactions, halogen bonds, and π-π stacking.

The quinolinone core of the molecule is likely to participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. mdpi.com The bromine atom at the 8-position could potentially form halogen bonds, which are increasingly recognized as important interactions in drug design. mdpi.com The fluorine atom at the 3-position and the carbonyl group of the quinolinone ring are expected to act as hydrogen bond acceptors. A hypothetical ligand-protein interaction profile for this compound is presented in Table 1.

Table 1: Hypothetical Ligand-Protein Interaction Profile for this compound

| Functional Group | Potential Interaction | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Quinolinone Ring | π-π Stacking | Phenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP) |

| Carbonyl Oxygen | Hydrogen Bond | Serine (SER), Threonine (THR), Lysine (LYS) |

| 3-Fluoro Group | Hydrogen Bond / Halogen Bond | Arginine (ARG), Asparagine (ASN) |

| 8-Bromo Group | Halogen Bond / Hydrophobic Interaction | Leucine (LEU), Isoleucine (ILE), Methionine (MET) |

Beyond just predicting the binding mode, computational methods can also provide quantitative estimates of binding affinity, often expressed as the binding free energy (ΔG_binding) or an inhibitory constant (Ki). nih.gov Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are commonly used to calculate these values from MD simulation trajectories.

For this compound, these calculations would be crucial for ranking its potential efficacy against different targets. nih.gov Furthermore, by comparing the calculated binding affinities for a primary target versus other related proteins (off-targets), it is possible to predict the compound's selectivity. High selectivity is a desirable property for a drug candidate as it minimizes the potential for off-target side effects.

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule. For this compound, these calculations can be used to determine a range of important molecular descriptors. nih.gov

These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and atomic charges. researchgate.net The HOMO and LUMO energies are related to the molecule's ability to donate and accept electrons, respectively, which can be important for its reactivity and interaction with biological targets. The MEP map visually represents the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Quantum chemical calculations are also invaluable for studying reaction energetics, such as the barriers to rotation around single bonds or the energies of different tautomeric forms. For this compound, understanding the relative stability of its tautomers is crucial, as different tautomers may exhibit different binding properties. A summary of key parameters that could be obtained from quantum chemical calculations is provided in Table 2.

Table 2: Key Parameters from Quantum Chemical Calculations for this compound

| Parameter | Significance |

|---|---|

| HOMO Energy | Related to electron-donating ability and reactivity |

| LUMO Energy | Related to electron-accepting ability and reactivity |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and potential interaction sites |

| Atomic Charges | Quantifies the charge on each atom in the molecule |

| Dipole Moment | Indicates the overall polarity of the molecule |

In Silico Screening and Rational Design Approaches for Novel Analog Development

The insights gained from the computational studies described above can be leveraged for the in silico screening of large virtual libraries of compounds and the rational design of novel analogs of this compound with improved properties. mdpi.comrsc.org

Virtual screening involves using computational methods to rapidly assess large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Rational design, on the other hand, is a more focused approach where new molecules are designed based on a detailed understanding of the SAR and the ligand-protein interactions. nih.govnih.gov For example, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, a new analog of this compound could be designed with an additional hydrophobic group to fill this pocket and enhance binding affinity. This iterative process of computational design, followed by synthesis and experimental testing, is a powerful strategy for optimizing lead compounds. rsc.org

Preclinical Biological Activity and Mechanistic Studies in Vitro and Non Human in Vivo

Evaluation of Biological Target Modulation and Inhibition

Quinolinone derivatives have been extensively studied for their ability to modulate and inhibit various biological targets, playing a crucial role in the treatment of numerous diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition Profiles

Quinolone derivatives have demonstrated significant inhibitory effects against a variety of enzymes, including DNA gyrase, topoisomerase IV, acetylcholinesterase, butyrylcholinesterase, and VEGFR-2.

DNA Gyrase and Topoisomerase IV: Quinolones are well-known for their antibacterial activity, which they exert by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.govacs.org These enzymes are crucial for bacterial DNA replication, transcription, and repair. youtube.com Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which is ultimately fatal to the bacterium. nih.govyoutube.com The primary target of quinolones varies between bacterial species; for many Gram-negative bacteria, DNA gyrase is the main target, while in most Gram-positive bacteria, it is topoisomerase IV. youtube.com Structurally novel quinoline (B57606) derivatives have been developed that show potent dual-targeting ability against both enzymes. nih.gov

Acetylcholinesterase and Butyrylcholinesterase: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease. researchgate.net Several studies have reported the potential of quinoline derivatives as inhibitors of these enzymes. For instance, a series of N-(4-sulfamoylphenyl)‐3‐methylflavone‐8‐carboxamide compounds and quinoline chalcone (B49325) derivatives have been synthesized and shown to exhibit significant inhibitory activities against both AChE and BChE. researchgate.netnih.gov Specifically, certain quinoline alkaloids, such as vasicine, have been identified as potent BChE inhibitors. researchgate.net The inhibitory potency and selectivity of these derivatives are influenced by the substituents on the quinoline ring. researchgate.netscilit.com

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Several quinolinone derivatives have been identified as potent inhibitors of VEGFR-2. nih.govnih.gov These compounds have been shown to suppress the proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs) induced by VEGF. nih.gov Mechanistic studies have revealed that these derivatives directly bind to VEGFR-2, inhibiting its downstream signaling pathways. nih.gov

| Derivative Class | Target Enzyme | Observed Effect | Reference |

| Fluoroquinolones | DNA Gyrase, Topoisomerase IV | Inhibition of bacterial DNA replication and repair | youtube.com |

| N-(4-sulfamoylphenyl)‐3‐methylflavone‐8‐carboxamides | Acetylcholinesterase, Butyrylcholinesterase | Inhibition of enzyme activity | researchgate.net |

| Quinoline Chalcones | Acetylcholinesterase, Butyrylcholinesterase | Inhibition of enzyme activity | nih.gov |

| Quinoline Alkaloids | Butyrylcholinesterase | Potent inhibition | researchgate.net |

| Quinolinone Derivatives | VEGFR-2 | Inhibition of angiogenesis | nih.govnih.gov |

Investigation of Receptor Interactions

The interaction of quinolinone derivatives with various receptors has been a subject of interest, with studies focusing on NMDA receptors, opioid receptors, and cannabinoid type-2 receptors.

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a glutamate (B1630785) receptor and ion channel protein found in nerve cells that is critical for synaptic plasticity and memory function. mdpi.com While some quinoline derivatives, like quinoxaline (B1680401) derivatives, have been found to act as antagonists at the glycine (B1666218) site of the NMDA receptor, studies on the direct interaction of quinolone antimicrobials with the NMDA receptor have shown no significant effect. nih.govnih.gov These findings suggest that the convulsive actions sometimes associated with certain quinolones are likely not mediated through direct interaction with the NMDA receptor. nih.gov

Opioid Receptors: Opioid receptors are a group of G protein-coupled receptors that are the targets of opioids. youtube.com Research has explored the development of quinoline derivatives as ligands for opioid receptors. For example, quinolinomorphinan-4-ol derivatives have been synthesized and shown to be selective agonists for the delta opioid receptor (DOR). nih.gov Similarly, quinolinopropellane derivatives have been designed as selective DOR full agonists. nih.gov These findings highlight the potential of the quinoline scaffold in developing novel analgesics.

Cannabinoid Type-2 Receptors: The cannabinoid type-2 (CB2) receptor is primarily expressed in the immune system and is a promising target for anti-inflammatory and analgesic drugs without the psychoactive effects associated with CB1 receptor activation. nih.gov Several classes of 2-oxoquinoline and 4-quinolone-3-carboxamide derivatives have been identified as potent and selective ligands for the CB2 receptor. nih.govnih.gov Some of these derivatives have demonstrated antihyperalgesic effects in animal models. nih.gov The pyridone scaffold, which is structurally related to quinolones, has also been explored for designing CB2 receptor ligands. mdpi.comencyclopedia.pub

| Receptor | Quinoline Derivative Class | Interaction Type | Reference |

| NMDA Receptor | Quinoxaline derivatives | Antagonist at glycine site | nih.gov |

| Delta Opioid Receptor | Quinolinomorphinan-4-ol derivatives | Agonist | nih.gov |

| Delta Opioid Receptor | Quinolinopropellane derivatives | Full Agonist | nih.gov |

| Cannabinoid Type-2 Receptor | 4-Quinolone-3-carboxamides | Ligand | nih.gov |

| Cannabinoid Type-2 Receptor | 2-Oxoquinoline derivatives | Ligand | nih.gov |

Anti-pathogen Activity Research (In Vitro Models)

The quinolone core is a well-established pharmacophore in the development of anti-infective agents. Research has demonstrated the efficacy of quinolinone derivatives against a variety of pathogens, including parasites, bacteria, and fungi.

Antimalarial Efficacy and Underlying Mechanisms

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium necessitates the development of new antimalarial agents. Quinolone derivatives have shown considerable promise in this area.

Many quinolone-based antimalarials target the Plasmodium cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain. nih.govpnas.orgnih.gov This complex is essential for the parasite's survival, and its inhibition disrupts pyrimidine (B1678525) biosynthesis and leads to parasite death. pnas.org Compounds with quinolone scaffolds are thought to mimic the natural substrate ubiquinone. nih.gov Some quinolone derivatives exhibit a dual mechanism of action, inhibiting both the cytochrome bc1 complex and another respiratory enzyme, NADH:ubiquinone oxidoreductase (Plasmodium falciparum NDH2). pnas.orgelsevierpure.com The specificity of these inhibitors can be modulated by substitutions at the 2 or 3 position of the quinolone core. pnas.org Endochin-like-quinolones (ELQs) are a notable class of antimalarials that target the cytochrome bc1 complex. nih.gov While some aryl quinolone derivatives have shown excellent antimalarial activity, their clinical development has been hampered by poor aqueous solubility. vipslib.com

Antibacterial Spectrum and Resistance Mechanisms in Bacterial Strains

Quinolones are broad-spectrum antibacterial agents that have been used extensively in clinical medicine. oup.com Their primary mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome. acs.orgnih.gov

However, the widespread use of quinolones has led to the emergence of bacterial resistance. The primary mechanisms of resistance include:

Target alterations: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of quinolones to these enzymes. nih.govacs.orgoup.com These mutations are often found in a specific region known as the quinolone resistance-determining region (QRDR). nih.gov

Decreased accumulation: This can occur due to reduced permeability of the bacterial membrane or the overexpression of efflux pumps that actively transport the drug out of the cell. oup.com

Plasmid-mediated resistance: The acquisition of mobile genetic elements, such as plasmids carrying qnr genes, can confer resistance by protecting the target enzymes from quinolone action. nih.gov

Despite the challenge of resistance, research continues to develop new quinoline derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Antifungal and Antiviral Investigations of Quinolinone Derivatives

The versatile quinoline scaffold has also been investigated for its potential antifungal and antiviral activities.

Antifungal Activity: Quinoline derivatives have demonstrated promising activity against various fungal pathogens, including Candida species and dermatophytes. nih.govnih.gov Studies have shown that modifications at different positions of the quinoline nucleus can lead to compounds with selective antifungal action. nih.gov For example, some derivatives have shown potent anti-dermatophytic activity with a favorable toxicological profile, suggesting their potential as candidates for the development of new antifungal drugs. nih.gov

Antiviral Activity: The antiviral potential of quinoline derivatives has also been explored. acs.orgcapes.gov.br For instance, myricetin (B1677590) derivatives containing a quinazolinone moiety, a structure related to quinolones, have been synthesized and shown to possess antiviral activity. acs.org Research in this area is ongoing to identify quinoline-based compounds with broad-spectrum antiviral efficacy.

| Pathogen Type | Target/Mechanism | Quinoline Derivative Class | Reference |

| Plasmodium (Malaria) | Cytochrome bc1 complex, PfNDH2 | 7-N-Substituted-3-oxadiazole quinolones, Endochin-like-quinolones | nih.govpnas.orgnih.gov |

| Bacteria | DNA gyrase, Topoisomerase IV | Fluoroquinolones, Novel quinoline derivatives | acs.orgnih.govnih.gov |

| Fungi (Candida, dermatophytes) | Not fully elucidated | Substituted quinolines | nih.govnih.gov |

| Viruses | Not fully elucidated | Myricetin-quinazolinone hybrids | acs.org |

An article focusing on the preclinical biological activity of the chemical compound “8-bromo-3-fluoro-8H-quinolin-2-one” cannot be generated.

Extensive searches for scientific literature and data pertaining specifically to "this compound" and its CAS number (834883-96-4) did not yield any published preclinical studies that would allow for a thorough and accurate discussion of the topics outlined in the request.

The required sections and subsections include detailed analyses of anti-proliferative and apoptotic mechanisms, such as cell cycle perturbations, apoptosis induction pathways, and the modulation of intracellular signaling, as well as investigations into anticoagulant and anti-inflammatory activities. Without specific research data for "this compound," it is not possible to provide the scientifically accurate and detailed content as mandated by the instructions.

Information on related quinoline derivatives exists, but the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other compounds. Therefore, the generation of the requested article with the specified level of detail and scientific accuracy is not feasible at this time due to the lack of available data.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Synthetic Pathways for Enhanced Access to Complex Analogs

The development of novel and efficient synthetic routes is paramount for accessing a diverse range of analogs of 8-bromo-3-fluoro-8H-quinolin-2-one. While classical methods for quinoline (B57606) synthesis exist, future research should focus on more contemporary and sustainable approaches. nih.gov

Key areas for exploration include:

Metal-Free Synthesis : Transition-metal-catalyzed reactions are powerful tools, but they can introduce toxic metal contaminants. Future work should prioritize the development of metal-free synthetic strategies. nih.govacs.orgrsc.orgrsc.org This could involve leveraging tandem cyclization reactions or utilizing environmentally benign catalysts like graphene oxide. nih.govacs.orgingentaconnect.com

C-H Functionalization : Direct C-H functionalization is an atom-economical approach to introduce molecular complexity. acs.org Exploring methods for the late-stage functionalization of the quinolinone core would enable the rapid generation of a library of analogs with varied substituents.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound and its derivatives could streamline production and facilitate the synthesis of previously inaccessible analogs.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Emerging Synthetic Strategies for Complex Quinolinone Analogs

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Metal-Free Catalysis | Reduced toxicity, lower cost, environmental benefits. nih.govacs.org | Catalyst efficiency and substrate scope. |

| C-H Functionalization | High atom economy, access to novel chemical space. acs.org | Regioselectivity and functional group tolerance. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs and optimization of flow parameters. |

| Greener Solvents | Reduced environmental impact. nih.gov | Solvent compatibility with reaction conditions. |

Integration of Advanced Spectroscopic Techniques for Deeper Structural Elucidation and Mechanistic Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for rational drug design. While standard spectroscopic methods provide basic characterization, advanced techniques can offer deeper insights.

Future research should employ:

19F-NMR Spectroscopy : The presence of a fluorine atom makes ¹⁹F-NMR a powerful tool for studying the compound's electronic environment and its interactions with biological macromolecules. nih.govresearchgate.netresearchgate.net It can also be used to monitor metabolic fate without the need for radiolabeling. nih.gov

Hyphenated Techniques : The coupling of high-performance liquid chromatography (HPLC) with NMR and mass spectrometry (MS) allows for the separation and unequivocal identification of metabolites and reaction byproducts. nih.gov This is particularly valuable for understanding the compound's metabolic stability.

Computational Spectroscopy : Combining experimental data with high-level quantum chemical calculations can provide a more accurate prediction of spectroscopic properties, aiding in structural assignment and the interpretation of complex spectra. mdpi.com

Application of Machine Learning and Artificial Intelligence in Rational Design and Virtual Screening

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govresearchgate.netbohrium.com These computational tools can accelerate the identification of promising drug candidates and optimize their properties.

Future applications in the context of this compound include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms can be trained on datasets of quinolinone analogs to build predictive QSAR models. mdpi.comnih.govnih.gov These models can then be used to predict the biological activity of virtual compounds, guiding the synthesis of more potent and selective analogs.

Virtual Screening : AI-powered virtual screening platforms can rapidly screen vast chemical libraries to identify novel compounds that are predicted to bind to a specific biological target. nih.govnih.govresearchgate.netacs.orgresearchgate.net This can significantly reduce the time and cost associated with hit identification.

De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties, offering a powerful approach to exploring novel chemical space around the this compound scaffold.

Investigating Multi-Target and Polypharmacological Approaches for Complex Diseases

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov Drugs that can modulate several targets simultaneously, known as polypharmacology, may offer enhanced therapeutic efficacy and a lower propensity for resistance development. nih.govresearchgate.net

Future research should investigate the potential of this compound and its analogs to act as multi-target agents. This could involve:

Systems Biology Approaches : Utilizing systems biology to understand the complex biological networks underlying a disease can help identify key nodes that could be targeted simultaneously. nih.gov

Hybrid Molecule Design : Creating hybrid molecules that combine the this compound scaffold with other pharmacophores known to be active against different targets is a promising strategy. mdpi.com

Phenotypic Screening : Employing phenotypic screening assays can identify compounds that produce a desired biological effect in a cellular or organismal context, without a priori knowledge of the specific molecular target(s).

Development of Prodrug Strategies for Optimized Biological Activity (e.g., bioavailability, selective delivery in non-human models)

Poor pharmacokinetic properties, such as low bioavailability or off-target toxicity, can hinder the development of promising drug candidates. curtiscoulter.comcapes.gov.br Prodrug strategies, which involve the chemical modification of a drug to improve its delivery and release, can overcome these limitations. curtiscoulter.comnih.govmdpi.comnih.gov

For this compound, future research could focus on:

Improving Solubility and Permeability : Designing prodrugs that enhance the aqueous solubility and/or membrane permeability of the parent compound can lead to improved oral bioavailability. nih.govmdpi.com

Targeted Delivery : Prodrugs can be designed to be selectively activated at the site of action, thereby increasing efficacy and reducing systemic toxicity. nih.govnih.gov For example, prodrugs could be engineered to be cleaved by enzymes that are overexpressed in tumor tissues. nih.gov

Controlled Release : Developing prodrugs with controlled-release mechanisms can help maintain therapeutic drug concentrations over an extended period, potentially reducing dosing frequency.

A summary of the compound names mentioned in this article is provided in Table 2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.